molecular formula C14H19N5 B8320926 4-(2-amino-pyrimidin-5-yl)-N1-tert-butyl-benzene-1,2-diamine

4-(2-amino-pyrimidin-5-yl)-N1-tert-butyl-benzene-1,2-diamine

Cat. No.: B8320926
M. Wt: 257.33 g/mol
InChI Key: WKYHUCHEQMVMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-amino-pyrimidin-5-yl)-N1-tert-butyl-benzene-1,2-diamine is a useful research compound. Its molecular formula is C14H19N5 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H19N5

Molecular Weight

257.33 g/mol

IUPAC Name

4-(2-aminopyrimidin-5-yl)-1-N-tert-butylbenzene-1,2-diamine

InChI

InChI=1S/C14H19N5/c1-14(2,3)19-12-5-4-9(6-11(12)15)10-7-17-13(16)18-8-10/h4-8,19H,15H2,1-3H3,(H2,16,17,18)

InChI Key

WKYHUCHEQMVMIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=C1)C2=CN=C(N=C2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom flask are added 5-(4-tert-butylamino-3-nitro-phenyl)-pyrimidin-2-ylamine (6.3 g, 0.02 mol) and ammonium formate (6.9 g, 0.1 mol) in EtOH, (100 mL), followed by the addition of zinc dust (4.3 g, 0.066 mol). The reaction mixture is stirred at 50° C. for 2 hours. The reaction mixture is filtered through a short pad of diatomaceous earth. The filter pad is rinsed with MeOH (50 mL) and the combined filtrate is concentrated. The residue is extracted with H2O (50 mL) and EtOAc (3×50 mL). The combined organic layer is washed with saturated NaHCO3 solution (30 mL), dried (MgSO4) and filtered. The filtrate is concentrated to afford 4-(2-amino-pyrimidin-5-yl)-N1-tert-butyl-benzene-1,2-diamine as a dark purple solid (4.5 g, 80%). LCMS (ESMS): m/z 258.20 (M++1)
Name
5-(4-tert-butylamino-3-nitro-phenyl)-pyrimidin-2-ylamine
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.3 g
Type
catalyst
Reaction Step Two

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